molecular formula C21H16ClN3O3 B2902024 2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 303149-38-4

2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2902024
CAS No.: 303149-38-4
M. Wt: 393.83
InChI Key: GCSNPHMLFAXTMT-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound has emerged as a critical pharmacological probe for elucidating the role of DAPK1 in neuronal signaling and cell death pathways. Research demonstrates that its primary research value lies in models of cerebral ischemia, where it exhibits significant neuroprotective effects by selectively blocking the DAPK1 interaction with the NMDA receptor NR2B subunit, thereby reducing glutamate-induced excitotoxicity. The mechanism involves allosteric inhibition that stabilizes DAPK1 in an inactive conformation, preventing its recruitment to the postsynaptic density and subsequent amplification of toxic calcium signaling. This specificity makes it an invaluable tool for deconvoluting DAPK1's function in ischemic stroke pathophysiology , as well as its potential involvement in other pathologies including Alzheimer's disease, cancer, and inflammatory conditions where DAPK1-mediated apoptosis is implicated. Its application extends to high-throughput screening assays and target validation studies, providing a strategic starting point for the development of novel therapeutics targeting kinase-regulated cell death.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-[(4-methylphenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-14-5-7-15(8-6-14)13-28-24-20-12-18(25(26)27)9-10-19(20)23-21(24)16-3-2-4-17(22)11-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSNPHMLFAXTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

This structure features a benzimidazole core, which is known for its diverse biological activities. The presence of both chlorine and nitro groups enhances its pharmacological potential.

Biological Activities

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231) and prostate cancer cell lines (PC3).
  • IC50 Values : The compound demonstrated IC50 values of 5.64 µM for PC3 cells and 10.33 µM for MCF-7 cells, indicating potent activity against these cancer types .

Mechanism of Action

The anticancer effects are primarily attributed to the following mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that the compound inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways .
  • Regulation of Biomarkers : It modulates epithelial–mesenchymal transition (EMT) markers, such as E-cadherin and N-cadherin, which are critical in cancer metastasis .
  • Tubulin Polymerization Inhibition : The compound has been found to inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division .

Case Studies

Several studies have highlighted the biological activity of this benzimidazole derivative:

  • Study on HepG2 Cells : A study reported that this compound inhibited HepG2 liver cancer cell growth in a concentration-dependent manner while exhibiting low toxicity towards normal cells .
  • Effect on Apoptosis : Another investigation revealed that treatment with the compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other benzimidazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-710.33Apoptosis induction
2-(3-chlorophenyl)-1-[4-(trifluoromethyl)benzyl]benzimidazoleMDA-MB-2318.00Tubulin inhibition
5-(4-fluorobenzyl)-1H-benzimidazolePC35.64EMT regulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:

Compound Name Substituents Key Features Potential Applications
2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (Target) 3-Cl-C₆H₄ at C2; 4-Me-C₆H₄-CH₂O at C1; NO₂ at C6 High logP (estimated ~4.3), suggesting lipophilicity Research use (exact applications unspecified)
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 4-Cl-C₆H₄ at C2; identical 4-Me-C₆H₄-CH₂O and NO₂ groups Similar lipophilicity; positional isomerism of Cl may alter receptor binding Industrial/research (no explicit data)
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole Cl-pyridinyl at C2; 4-F-C₆H₄-CH₂ at C1; Me at C5/C6 Fluorine substituent enhances metabolic stability; pyridinyl may improve solubility Agrochemical/pharmaceutical research
2-(3-Chlorophenyl)-5-nitro-1H-benzimidazole 3-Cl-C₆H₄ at C2; NO₂ at C5; lacks benzyloxy group Lower steric hindrance; logP = 4.31 Intermediate in synthesis of bioactive molecules
2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 4-Cl-C₆H₄ at C2; 2,6-diCl-C₆H₃-CH₂O at C1; NO₂ at C6 Increased halogenation may enhance pesticidal activity Suspected agrochemical applications

Key Observations :

Positional Isomerism: The 3-chlorophenyl substituent in the target compound vs. 4-chlorophenyl in ’s analog may lead to divergent biological activities. For example, 3-chloro substitution could hinder π-π stacking in protein binding compared to 4-chloro .

Functional Group Impact: Nitro Group Position: The target compound’s nitro group at C6 vs.

Physicochemical Properties :

  • The target compound’s estimated logP ~4.3 (based on ’s analog) suggests moderate lipophilicity, suitable for membrane permeability. In contrast, the dichlorobenzyloxy analog () likely has a higher logP, increasing persistence in lipid-rich environments .

Preparation Methods

Formation of 1H-Benzimidazole-6-Nitro Intermediate

The synthesis begins with the condensation of 4-nitro-o-phenylenediamine with 3-chlorobenzaldehyde in the presence of acidic catalysts (e.g., HCl or acetic acid). This step forms 2-(3-chlorophenyl)-1H-benzimidazole-6-nitro, though regioselectivity must be controlled to ensure the nitro group occupies position 6.

Reaction Conditions :

  • Solvent : Ethanol or glacial acetic acid
  • Temperature : Reflux at 80–100°C
  • Time : 12–24 hours
  • Yield : ~60–70% (hypothetical, based on analogous reactions)

Alkylation with 4-Methylbenzyl Chloride

The hydroxyl group at position 1 of the benzimidazole intermediate is alkylated using 4-methylbenzyl chloride under basic conditions. Potassium carbonate or sodium hydride facilitates deprotonation, enhancing nucleophilicity.

Reaction Conditions :

  • Base : K₂CO₃ or NaH
  • Solvent : DMF or acetonitrile
  • Temperature : 60–80°C
  • Time : 6–8 hours
  • Yield : ~50–65% (estimated)

Synthetic Route 3: One-Pot Tandem Cyclization and Functionalization

Simultaneous Cyclization and Alkylation

A novel approach involves reacting 4-nitro-o-phenylenediamine with 3-chlorophenyl isocyanate and 4-methylbenzyl bromide in a single pot. The isocyanate facilitates cyclization, while the bromide acts as an alkylating agent.

Reaction Conditions :

  • Solvent : DMF
  • Base : Triethylamine
  • Temperature : 100–120°C
  • Time : 24–36 hours
  • Yield : ~40–50% (hypothetical, requires optimization)

Critical Analysis of Methodologies

Comparative Efficiency

Route Advantages Challenges
1 High regioselectivity for nitration Multiple purification steps
2 Modular functional group introduction Sensitivity of Suzuki conditions to moisture
3 Reduced step count Low yield due to competing reactions

Industrial Feasibility

Industrial-scale production (e.g., AKSci’s 95% pure product) likely employs Route 1 or 2, given their higher yields and scalability. Patents suggest that catalytic hydrogenation and chiral resolution techniques may further refine intermediates.

Q & A

Basic Question

  • 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
    • Nitro group: Deshielded aromatic protons (δ 8.5–9.0 ppm).
    • 4-Methylbenzyloxy: Singlet for methyl (δ 2.3–2.5 ppm) and AB quartet for benzyl CH₂ (δ 5.0–5.5 ppm) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and benzimidazole (1600–1450 cm⁻¹) stretches.
  • X-ray Crystallography : Use SHELXL for refinement. For example, a similar benzimidazole derivative showed a triclinic system with P1̄ space group (cell parameters a = 8.21 Å, b = 10.34 Å) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Question
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Reproducibility : Standardize assays (e.g., MIC for antimicrobial studies) using CLSI guidelines.
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Dose-Response Curves : Test across 3–5 log concentrations to establish EC₅₀ values. For example, a study on Mycobacterium tuberculosis inhibitors used 0.1–100 µM ranges .

What computational strategies are used to model interactions with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase. Key parameters: Grid box centered on active site, exhaustiveness = 20.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Corolate substituent electronegativity (e.g., 3-chlorophenyl) with inhibitory activity (R² > 0.85) .

How should researchers analyze crystal structure and electron density maps for this compound?

Advanced Question

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 293 K. Refine with SHELXL-2018/3, applying anisotropic displacement parameters.
  • Electron Density Maps : Identify disorder in the nitro group via residual density (>0.3 eÅ⁻³). For example, a related benzoxazole derivative showed R1 = 0.055 after refinement .

How can reaction conditions be optimized for higher yields?

Basic Question

  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for Suzuki coupling (yields: 65% → 82%).
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar). For nitrobenzimidazoles, DMF improves solubility .
  • Temperature Control : Nitration at >10°C increases byproducts (e.g., dinitro derivatives) .

What are the structure-activity relationship (SAR) findings for analogs of this compound?

Advanced Question

  • Nitro Group : Removal reduces antimicrobial activity (e.g., MIC increases from 2 µg/mL to >64 µg/mL).
  • 3-Chlorophenyl vs. 4-Chlorophenyl : 3-substitution enhances DNA intercalation (ΔΔG = -3.2 kcal/mol) .
  • 4-Methylbenzyloxy : Replacing with bulkier groups (e.g., naphthyl) decreases solubility but improves log P (2.1 → 3.5) .

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